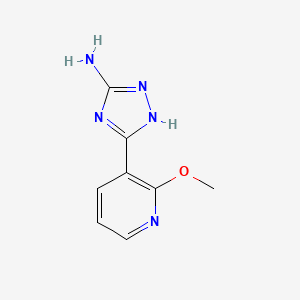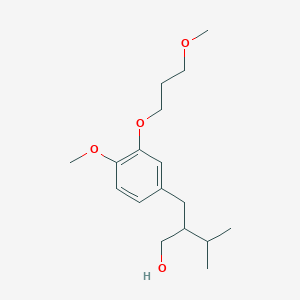![molecular formula C11H11N3 B13659565 2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)
2-Methyl-[3,3'-bipyridin]-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-[3,3’-bipyridin]-5-amine is a bipyridine derivative, which is a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 2-Methyl-[3,3’-bipyridin]-5-amine imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 2-Methyl-[3,3’-bipyridin]-5-amine, typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs continuous flow synthesis techniques to enhance efficiency and selectivity. For example, α-methylation of pyridines can be achieved using a bench-top continuous flow setup, which provides a greener alternative to traditional batch reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-[3,3’-bipyridin]-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and alkyl halides (e.g., CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can yield primary or secondary amines.
Applications De Recherche Scientifique
2-Methyl-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:
Biology: It can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Mécanisme D'action
The mechanism of action of 2-Methyl-[3,3’-bipyridin]-5-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates and promote chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong coordination with metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and material science.
Uniqueness
2-Methyl-[3,3’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives. This uniqueness makes it valuable in specialized applications, such as the design of specific metal-ligand complexes for catalysis or material science.
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
6-methyl-5-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-8-11(5-10(12)7-14-8)9-3-2-4-13-6-9/h2-7H,12H2,1H3 |
Clé InChI |
ZYTKETJVKULELV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)





![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)



